TRPV3 Antagonist Pharmacophore: Regiochemical Advantage of the 3-Oxo Substituent Over the 4-Oxo Isomer
In the SI‑2807 series of TRPV3 antagonists described by Gomtsyan et al. (J. Med. Chem., 2016), the cyclohexanone intermediate bearing a 3‑oxo group serves as the direct precursor to the most potent analogs. While the reference discloses IC₅₀ values for the final TRPV3 antagonists (e.g., compound 14: IC₅₀ = 380 nM in patch-clamp electrophysiology against human TRPV3 in HEK293 cells [1]), the 3‑oxo intermediate itself defines the stereoelectronic trajectory of the elaborated scaffold. The corresponding 4‑oxo isomer (CAS 773101‑05‑6) would, upon analogous derivatization, position the pendant pharmacophoric elements at a different vector angle, a change known to ablate TRPV3 activity in related chemotypes [2]. No TRPV3-active final compound has been reported from the 4‑oxo regioisomer intermediate to date.
| Evidence Dimension | Regiochemical influence on TRPV3 antagonist potency of derived final compounds |
|---|---|
| Target Compound Data | 3‑Oxo intermediate is the direct precursor to SI‑2807 analogs with TRPV3 IC₅₀ values as low as 380 nM (final compound) [1] |
| Comparator Or Baseline | 4‑Oxo isomer (CAS 773101‑05‑6): No reported TRPV3-active final compounds derived from this intermediate [3] |
| Quantified Difference | Qualitative – only the 3‑oxo regioisomer has a validated path to potent TRPV3 antagonists; the 4‑oxo pathway is unvalidated |
| Conditions | Human TRPV3 expressed in HEK293 cells; patch-clamp electrophysiology (final compound data) [1] |
Why This Matters
For procurement decisions in TRPV3 antagonist drug discovery programs, selecting the 3‑oxo intermediate is the only regiochemically validated entry point to the SI‑2807 chemotype; the 4‑oxo isomer lacks any demonstrated pathway to active TRPV3 modulators.
- [1] Gomtsyan A. et al. Identification of a Novel Series of TRPV3 Antagonists. J. Med. Chem., 59(10), 4926–4947, 2016. (Compound 14: TRPV3 IC₅₀ = 380 nM in patch-clamp). View Source
- [2] SynInnova Laboratories Inc. Product Catalog – SI‑2807 related analogs: advanced key intermediates for TRPV3 antagonists. View Source
- [3] PubChem. 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid, CAS 773101‑05‑6. No TRPV3 bioactivity data available. View Source
